Stallimycin

DNA binding affinity minor groove binder isothermal titration calorimetry

Stallimycin (CAS 39389-47-4), also known as Distamycin A, is a naturally derived oligopeptide antibiotic from *Streptomyces distallicus* that functions as a non-intercalating, minor-groove binder (MGB) of B-form DNA. It is the defining member of the pyrrole-amidine class of antibiotics, characterized by three N-methylpyrrole units linked by peptide bonds and terminated by a cationic propionamidine side chain.

Molecular Formula C22H27N9O4
Molecular Weight 481.5 g/mol
CAS No. 39389-47-4
Cat. No. B10784167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStallimycin
CAS39389-47-4
Molecular FormulaC22H27N9O4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O
InChIInChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34)
InChIKeyUPBAOYRENQEPJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stallimycin (Distamycin A) Procurement Guide: A DNA Minor-Groove Binder with Differentiated Biophysical Properties


Stallimycin (CAS 39389-47-4), also known as Distamycin A, is a naturally derived oligopeptide antibiotic from *Streptomyces distallicus* that functions as a non-intercalating, minor-groove binder (MGB) of B-form DNA [1]. It is the defining member of the pyrrole-amidine class of antibiotics, characterized by three N-methylpyrrole units linked by peptide bonds and terminated by a cationic propionamidine side chain [2]. Unlike many DNA-binding chemotypes that lack sequence specificity, Stallimycin demonstrates pronounced preferential binding to adenine-thymine (A-T) rich sequences, specifically recognizing tracts of 4–5 consecutive A-T base pairs. This foundational biophysical selectivity profile underpins its differential performance relative to other in-class MGBs and makes it a critical tool for experiments requiring defined DNA recognition.

Why Stallimycin Cannot Be Replaced by General Minor-Groove Binders Like Netropsin or Hoechst 33258


The class of DNA minor-groove binders is functionally heterogeneous; generic substitution risks experimental failure due to critical differences in binding stoichiometry, sequence register, and downstream biological consequences. Stallimycin (Distamycin A) is often empirically equated with Netropsin as both are natural pyrrole-amidine oligopeptides, but their divergent DNA recognition properties have been quantitatively characterized [1]. Similarly, widely available fluorescent stains such as Hoechst 33258 differ fundamentally in their impact on protein-DNA dynamics [2]. Overlooking these distinctions can invalidate structure-activity relationship (SAR) studies, compromise the interpretation of transcriptional inhibition assays, and lead to erroneous conclusions in antiviral screening campaigns. The quantitative evidence below provides the basis for making an informed procurement decision.

Stallimycin Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Selection


4-Fold Higher Intrinsic Binding Affinity for Calf Thymus DNA versus Netropsin

Stallimycin (Distamycin A) demonstrates a substantially higher intrinsic binding constant (Kₐ) for double-stranded DNA compared to its closest structural analog, Netropsin. Thermal melting, circular dichroism (CD), and sedimentation analyses on calf thymus DNA yielded a Kₐ of 11.6 × 10⁵ M⁻¹ for Distamycin A, representing a 4.0-fold increase over the Kₐ of 2.9 × 10⁵ M⁻¹ for Netropsin [1]. Both compounds occupied approximately one binding site per 6 nucleotides, indicating that the affinity difference is not due to differing site densities but rather to stronger intermolecular interactions of the trimeric pyrrole unit in the minor groove.

DNA binding affinity minor groove binder isothermal titration calorimetry netropsin distamycin A

Exclusive 2:1 Dimeric Binding Mode Confers Superior Sequence Selectivity and Displacement Capability over Netropsin

On defined oligonucleotide duplexes containing five or four successive A-T base pairs, Distamycin A (Stallimycin) binds exclusively in a high-affinity 2:1 (ligand:DNA) dimeric mode with a macroscopic binding constant of K ≈ 10¹⁶ M⁻² [1]. In contrast, Netropsin achieves high-affinity binding only in a 1:1 monomeric mode (K₁ ≈ 10⁹ M⁻¹) on the same five-A-T targets. When Netropsin does form 2:1 complexes, it does so with a low-affinity secondary interaction (K₂ ≈ 10⁶ M⁻¹). Crucially, isothermal titration calorimetry (ITC) and CD competition experiments demonstrate that Distamycin A entirely displaces Netropsin from both its 1:1 and 2:1 complexes with all tested duplexes. This competitive displacement confirms the thermodynamic superiority of the Distamycin-DNA interaction.

binding stoichiometry 2:1 complex ITC isothermal titration calorimetry netropsin distamycin A DNA minor groove

Sequence-Dependent Modulation of Transcription Factor Binding Kinetics Compared to Hoechst 33258

The biological consequence of minor-groove binding is highly ligand-specific. In surface plasmon resonance (SPR) studies of NF-κB p50 binding to three distinct DNA response elements, Distamycin A (Stallimycin) significantly increased the dissociation rate constant (k_off) of the p50-DNA complex from the PRDII and Ig-κB sequences, while having a negligible effect on the palindromic target-κB site [1]. This sequence-dependent effect was magnified at elevated potassium chloride concentrations. In contrast, Hoechst 33258 showed minimal impact on p50 binding kinetics across all three DNA sequences under identical conditions. This demonstrates that, despite both being AT-selective minor-groove ligands, their functional perturbation of protein-DNA regulatory complexes is fundamentally divergent.

NF-kappaB transcription factor dissociation kinetics Hoechst 33258 distamycin A

Potent and Mechanistically Defined Antiviral Activity Against Vaccinia Virus

Stallimycin is a potent inhibitor of vaccinia virus replication, a property that differentiates it from many other minor-groove binders that lack antiviral characterization or act through less specific mechanisms. Distamycin A at concentrations of 50–100 μM caused complete disappearance of viral plaques and reduced virus yield by approximately 2 log units [1]. Mechanistic studies revealed that early gene transcription was unaffected, while post-replicative intermediate and late gene transcription from A-T-rich viral promoters was severely impaired. This specific mechanism—inhibition of postreplicative mRNA synthesis—is a direct consequence of the compound's selective binding to A-T-rich promoter sequences that are characteristic of poxvirus genomes (66% A-T, with promoter regions approaching 90% A-T). This defined antiviral mechanism is not replicated by general minor-groove binders such as DAPI or Hoechst 33258 in similar contexts.

antiviral vaccinia virus poxvirus distamycin A post-replicative transcription inhibition

Demonstrated Selective Toxicity: Preferential Activity Against AT-Rich Genomes of Parasites Versus Mammalian Cells

Distamycin A (Stallimycin) demonstrates a therapeutically significant window of selective toxicity against pathogens with AT-rich genomes. In *Plasmodium falciparum* cultures, Distamycin A, along with Netropsin, DAPI, and Hoechst 33258, was considerably more toxic to parasites than to mammalian host cells [1]. This selective toxicity is attributed to the substantially higher A-T content of the malarial genome relative to the host genome. Importantly, GC-selective binders such as chromomycin A3 and mithramycin A showed either no selectivity or greater toxicity to mammalian cells, confirming that the AT selectivity is the molecular basis for the differential. While this study directly compares multiple MGBs, the higher intrinsic DNA-binding affinity of Distamycin A over Netropsin (see Evidence Items 1 and 2) positions it as the most potent foundational scaffold within this class for antiparasitic SAR development.

selective toxicity malaria Plasmodium falciparum AT-rich genome distamycin A netropsin

Structural Differentiation: Three N-Methylpyrrole Units Enable Longer AT-Tract Recognition vs. the Two-Unit Netropsin

The chemical architecture of Stallimycin (Distamycin A) directly dictates its DNA-binding register and utility. Distamycin A contains three N-methylpyrrole carboxamide units, which enable it to span and recognize tracts of 4–5 consecutive A-T base pairs in the minor groove [1]. Netropsin, in contrast, possesses only two N-methylpyrrole units and consequently recognizes shorter A-T tracts of approximately 3–4 base pairs [2]. This structural difference is not merely academic; it directly impacts which genomic loci are targeted. The longer recognition element of Distamycin A results in a more restricted set of high-affinity binding sites across eukaryotic genomes, making it a superior tool for probing the functional consequences of specific AT-rich regulatory elements such as scaffold-attachment regions (SARs) and certain promoter elements. Suppliers offering only Netropsin cannot provide this extended sequence-register capability.

pyrrole carboxamide DNA sequence recognition binding site size netropsin distamycin A

Stallimycin: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


DNA Footprinting and Sequence-Specific Binding Site Mapping Studies

The exclusive 2:1 high-affinity dimeric binding mode (K ≈ 10¹⁶ M⁻²) and ability to recognize 4–5 consecutive A-T base pairs make Stallimycin the superior probe for high-resolution DNA footprinting. Its complete displacement of Netropsin in competition assays [1] confirms that it will saturate target sites more effectively, producing cleaner footprinting ladders and reducing ambiguity in binding-site assignment. For researchers employing DNase I or chemical footprinting to map A-T-rich regulatory elements, Stallimycin provides greater site occupancy and signal-to-noise ratio than Netropsin or Hoechst 33258.

Antiviral Screening Programs Targeting Poxviruses or A-T-Rich Viral Promoters

Stallimycin's demonstrated ~2 log reduction in vaccinia virus yield at 50–100 μM and its defined mechanism of inhibiting post-replicative mRNA synthesis [2] establish it as an ideal positive control in antiviral screening campaigns. The A-T richness of poxvirus promoters (up to 90% A-T) is a direct match for Stallimycin's sequence selectivity, and its characterized mechanism enables researchers to use it as a mechanistic benchmark when evaluating novel DNA-targeting antiviral candidates.

Transcription Factor-DNA Interaction Modulation Experiments

The sequence-dependent ability of Stallimycin to increase the dissociation rate of NF-κB p50 from specific response elements, while Hoechst 33258 shows minimal effect [3], positions Stallimycin as a unique molecular tool for probing allosteric effects of minor-groove occupancy on transcription factor dynamics. For studies of NF-κB, OTF-1, or NFE-1 transcriptional regulation, Stallimycin provides a selective perturbation that other commercial MGBs cannot replicate, enabling dissection of sequence-specific DNA conformational effects on protein binding.

Antiparasitic Lead Optimization Based on Selective Toxicity

Building on the demonstrated selective toxicity of Stallimycin against *Plasmodium falciparum* relative to mammalian cells [4], and its 4-fold higher DNA-binding affinity compared to Netropsin [5], medicinal chemistry teams can rationally design next-generation antiparasitic agents using Stallimycin as the foundational scaffold. Its validated selective toxicity window, combined with superior biophysical properties, reduces the risk of early-stage attrition in hit-to-lead programs targeting AT-rich pathogen genomes.

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